molecular formula C20H25NO4 B3850237 methyl 4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}benzoate

methyl 4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}benzoate

Cat. No. B3850237
M. Wt: 343.4 g/mol
InChI Key: GAJRHTNDBBCRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]methyl}benzoate, commonly known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound was first synthesized in the 1970s and is known for its psychoactive effects. DMMDA-2 has been the subject of scientific research due to its potential medical applications and its mechanism of action.

Mechanism of Action

The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which can lead to changes in mood and behavior. DMMDA-2 has also been shown to have an affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. DMMDA-2 has also been shown to have an effect on the immune system, as it has been shown to increase the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of DMMDA-2 for lab experiments is its psychoactive effects, which can be useful for studying the effects of psychoactive substances on the brain and behavior. However, one limitation of DMMDA-2 is that it is a controlled substance and can only be used in certain research settings.

Future Directions

There are a number of future directions for research on DMMDA-2. One area of research is the potential medical applications of DMMDA-2. Further research is needed to determine its efficacy and safety in the treatment of depression, anxiety, and other psychiatric disorders. Another area of research is the potential use of DMMDA-2 in the treatment of cancer. Further research is needed to determine its anti-tumor properties and its potential use in combination with other cancer treatments.
In conclusion, DMMDA-2 is a chemical compound that has been the subject of scientific research due to its potential medical applications and its mechanism of action. While further research is needed to fully understand its effects, DMMDA-2 has the potential to be a useful tool for studying the effects of psychoactive substances on the brain and behavior, as well as a potential treatment for depression, anxiety, and cancer.

Scientific Research Applications

DMMDA-2 has been the subject of scientific research due to its potential medical applications. It has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. DMMDA-2 has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

methyl 4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-21(14-16-5-8-17(9-6-16)20(22)25-4)12-11-15-7-10-18(23-2)19(13-15)24-3/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJRHTNDBBCRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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